molecular formula C10H8S2 B101937 2-(Phenylthio)thiophene CAS No. 16718-12-0

2-(Phenylthio)thiophene

Cat. No. B101937
CAS RN: 16718-12-0
M. Wt: 192.3 g/mol
InChI Key: JQTBWKNYWACCRU-UHFFFAOYSA-N
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Description

2-(Phenylthio)thiophene is a compound with the molecular formula C10H8S2 . It has a molecular weight of 193.31 . It is used in various applications due to its unique properties .


Synthesis Analysis

Thiophene derivatives, including 2-(Phenylthio)thiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)thiophene consists of a thiophene ring attached to a phenyl group via a sulfur atom . The presence of the thiophene ring and the phenyl group contributes to the unique properties of this compound .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(Phenylthio)thiophene, undergo various chemical reactions. These reactions are often used to synthesize other compounds or to modify the properties of the thiophene derivatives .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives, including “2-(Phenylthio)thiophene”, are utilized in industrial chemistry and material science as corrosion inhibitors . They form a protective layer on the metal surface, preventing it from oxidation and corrosion. The exact method of application and the effectiveness of these inhibitors can vary depending on the specific conditions and the metal being protected.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices due to their flexibility, light weight, and ease of fabrication. The technical details and parameters can vary greatly depending on the specific application and device.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel. The fabrication process involves depositing the organic semiconductor material onto a substrate, followed by the application of electrodes.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display applications due to their high contrast ratios and wide viewing angles. The fabrication process involves depositing layers of organic semiconductor materials onto a substrate, followed by the application of electrodes.

Pharmacological Properties

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Petroleum Industry

Thiophene and its derivatives exist in petroleum or coal . They are used in the petroleum industry for various applications, including the production of fuels and other valuable chemicals .

Voltage-Gated Sodium Channel Blocker

Thiophene derivatives such as articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker . It is used as a dental anesthetic in Europe .

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . It is used to reduce inflammation and pain in the body .

Antipsychotic and Antianxiety Agents

Thiophene derivatives possess remarkable properties as antipsychotic and antianxiety agents . They are used in the treatment of mental and mood disorders .

Antifungal and Antimicrobial Agents

Thiophene derivatives also exhibit antifungal and antimicrobial properties . They are used in the treatment of various fungal and bacterial infections .

Future Directions

Thiophene-based compounds, including 2-(Phenylthio)thiophene, have been the focus of many recent studies due to their potential applications in various fields. They are seen as potential candidates for the development of new anti-inflammatory agents . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-phenylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTBWKNYWACCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381192
Record name 2-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)thiophene

CAS RN

16718-12-0
Record name 2-(Phenylthio)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16718-12-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylsulfanylthiophene
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Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccinimide (7.8 g) in benzene (30 ml) was added dropwise, a solution of thiophenol (5.51 g) in benzene (20 ml) at room temperature. After 1 hour, the suspension was filtered, the filter pad washed with benzene and the filtrate evaporated under reduced pressure to give an orange oil. The oil was dissolved in dry tetrahydrofuran (20 ml) and added dropwise to a solution of 2-thienyl-lithium (prepared by the addition of n-butyllithium (20 ml, 2.5M) to thiophene (4.2 g) in dry tetrahydrofuran (30 ml) at -15° C. under nitrogen and stirred for 2 hours) at -15° C. under N2. The solution was stirred for 1 hour, allowed to warm to room temperature and stirred overnight. The reaction mixture was poured on to ice, extracted with ether (3×100 ml), dried over MgSO4 and evaporated under reduced pressure to give a brown oil. The oil was flash chromatographed on a Sorbsil C60-40/60H column using petroleum ether (40°-60° C.) to give a colourless oil, b.p. 161° C./20 mm pressure.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
Bromination and deuteration of some substituted thiophenes havebeen accomplished underremarkably mild conditions. Upon treatment with N-bromosuccinimide in acetic acid-…
Number of citations: 116 pubs.acs.org
M Novi, G Garbarino, G Petrillo… - The Journal of Organic …, 1987 - ACS Publications
The photostimulated reactions between benzenethiolate and 2-chloro-, 2-bromo-, 2-iodo-, and 3-bromothiophene in MeCN lead to rather complex product mixtures where the phenyl …
Number of citations: 19 pubs.acs.org
X Liang, K Wen, Q Shi, BB Zhang, S Pei… - … A European Journal, 2022 - Wiley Online Library
Aryl sulfides are in great demands in drugs and materials sciences. To avoid using nucleophilic and noxious thiols, many efforts have been focused on exploring novel sulfide resources…
SF Wang, CE Li, YC Liu… - Asian Journal of …, 2020 - Wiley Online Library
An efficient palladium‐catalyzed intramolecular decarbonylative thioetherification of 2‐pyridyl thioesters to furnish 2‐pyridyl aryl or alkyl thioethers is reported. Notably, PdCl 2 /PPh 3 is …
Number of citations: 9 onlinelibrary.wiley.com
M Rajšner, F Mikšík, J Metyšová… - Collection of …, 1979 - cccc.uochb.cas.cz
A reaction of (4-fluoro-2-iodophenyl)acetic acid with 2-thiophenethiol gave the acid V which was cyclized to 8-fluorothieno[2,3-b]-1-benzothiepin-4(5H)-one (VII); two further steps led to …
Number of citations: 3 cccc.uochb.cas.cz
S Lee, D Lee, KS Song, KH Liu, YD Gong, T Lee - Tetrahedron, 2014 - Elsevier
A parallel solid-phase synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives was developed. The polymer-supported synthetic route progressed using the sulfide linker via …
Number of citations: 11 www.sciencedirect.com
H Du, Z Ring, Y Briker, P Arboleda - Catalysis today, 2004 - Elsevier
Ninety sulfur compounds consisting of mercaptans, sulfides and thiophenes, were identified in a fluid-catalytic-cracking light cycle oil using gas chromatography with atomic emission …
Number of citations: 24 www.sciencedirect.com
E Roversi, F Monnat, P Vogel, K Schenk… - Helvetica chimica …, 2002 - Wiley Online Library
The reactivity of sulfur dioxide toward variously substituted butadienes was explored in an effort to define the factors affecting the competition between the hetero‐Diels‐Alder and …
Number of citations: 42 onlinelibrary.wiley.com
HJ Xu, YQ Zhao, T Feng, YS Feng - The Journal of organic …, 2012 - ACS Publications
In this work, an efficient CuSO 4 -catalyzed S-arylation of thiols with aryl and heteroaryl boronic acids at room temperature is established. This catalytic system can tolerate a wide variety …
Number of citations: 187 pubs.acs.org
A Byeun, K Baek, MS Han, S Lee - Tetrahedron Letters, 2013 - Elsevier
N-Amido imidazolium salt was employed as a ligand in the palladium-catalyzed cross-coupling reaction of aryl halides and thiols, and showed good activity in the formation of thioether. …
Number of citations: 27 www.sciencedirect.com

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